molecular formula C22H22N2O5 B5913959 2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER

2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER

Cat. No.: B5913959
M. Wt: 394.4 g/mol
InChI Key: IRXFIVKKCXXRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and benzoic acid esters. Common synthetic routes could involve:

    Condensation Reactions: Combining quinoline derivatives with benzoic acid esters under acidic or basic conditions.

    Amidation Reactions: Forming the amide bond between the quinoline carbonyl group and the benzoic acid ester.

    Esterification: Converting the carboxylic acid group to the ester form using methanol and an acid catalyst.

Industrial Production Methods

Industrial production might involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the quinoline ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline ring or the benzoic acid ester.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation and esterification reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, or developing new synthetic methodologies.

Biology

In biological research, quinoline derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or fluorescent probes.

Medicine

Medicinal applications might include the development of new drugs for treating diseases such as cancer, malaria, or bacterial infections, given the biological activity of quinoline derivatives.

Industry

In industry, this compound could be used in the production of dyes, pigments, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER would depend on its specific biological target. Generally, quinoline derivatives might interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The molecular targets could include DNA, proteins, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many derivatives with diverse biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized form of quinoline with different reactivity.

Uniqueness

The uniqueness of 2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER lies in its specific functional groups and their arrangement, which could confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

methyl 2-[(1-butyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-4-13-24-17-12-8-6-10-15(17)19(25)18(21(24)27)20(26)23-16-11-7-5-9-14(16)22(28)29-2/h5-12,25H,3-4,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXFIVKKCXXRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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